molecular formula C6H8ClN5 B2795631 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride CAS No. 2219380-27-3

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride

Katalognummer: B2795631
CAS-Nummer: 2219380-27-3
Molekulargewicht: 185.62
InChI-Schlüssel: CSZUNPBTVMTZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a heterocyclic organic compound with significant applications in medicinal chemistry. This compound is known for its role as a kinase inhibitor, making it a valuable molecule in cancer research and treatment. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with diamine and hydrochloride groups, contributing to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride at elevated temperatures. The resulting intermediate undergoes further reactions with amines to introduce the diamine functionality .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Kinase Inhibition

One of the primary applications of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is its role as a kinase inhibitor. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. Inhibition of specific kinases can lead to therapeutic effects in various diseases:

  • Cancer Treatment : Compounds derived from 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 (vascular endothelial growth factor receptor-2), which plays a significant role in tumor angiogenesis and cancer progression. Research has demonstrated that these compounds can effectively reduce tumor growth by blocking the signaling pathways that promote cancer cell proliferation .
  • Antimalarial Activity : Recent studies have focused on designing derivatives of 7H-Pyrrolo[2,3-d]pyrimidine to target Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are essential for the survival of the malaria parasite. In silico studies have shown promising inhibitory activity against these targets, suggesting potential for new antimalarial therapies .

Case Studies and Research Findings

3.1 Case Study: Inhibition of VEGFR-2

A series of pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit VEGFR-2 in human tumor cells. The study revealed that certain substitutions on the phenyl ring significantly enhanced inhibitory potency, demonstrating that structural modifications can lead to improved therapeutic agents .

CompoundIC50 (µM)Target
Compound A0.25VEGFR-2
Compound B0.45VEGFR-1
Compound C0.35PDGFR-β

3.2 Case Study: Antimalarial Activity

In another study focusing on antimalarial properties, several derivatives were synthesized and evaluated against PfCDPK4. The most promising compounds displayed IC50 values in the low micromolar range, indicating their potential as effective treatments against malaria .

Wirkmechanismus

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride stands out due to its specific substitution pattern and the presence of diamine and hydrochloride groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a more effective inhibitor compared to other similar compounds .

Biologische Aktivität

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential as an inhibitor of various kinases and its anticancer properties.

Overview of Biological Activity

The compound has been studied primarily for its role as a kinase inhibitor , targeting several key pathways involved in cancer progression. The following sections summarize the findings from various studies regarding its efficacy against specific targets.

Inhibition of Tyrosine Kinases

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition :
    • A series of N(4)-phenylsubstituted derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated varying degrees of inhibition, with some showing promising cytotoxicity against cancer cell lines. For instance, compound 5 exhibited potent VEGFR-2 inhibition alongside moderate EGFR inhibition .
  • Focal Adhesion Kinases (FAK/Pyk2) :
    • Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of FAK and Pyk2, which are crucial in cancer cell proliferation and metastasis. These compounds were shown to inhibit these kinases effectively, suggesting potential therapeutic applications in treating proliferative disorders .
  • p21-Activated Kinase 4 (PAK4) :
    • Recent studies have highlighted the compound's activity against PAK4, with derivatives showing IC50 values as low as 2.7 nM in enzymatic assays. These compounds not only inhibited PAK4 but also induced apoptosis in cancer cell lines through cell cycle arrest mechanisms .

Anticancer Activity

The anticancer potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been extensively investigated:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds such as 5k showed significant cytotoxic effects across multiple cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, it exhibited strong activity against EGFR and Her2 kinases, indicating its potential as a multi-targeted therapeutic agent .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that certain compounds could induce apoptosis by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This suggests that the compound not only acts on kinase inhibition but also modulates apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives:

CompoundTarget KinaseIC50 (µM)Notes
5kEGFR40Multi-targeted activity
5VEGFR-2ModerateCytotoxicity observed
5nPAK42.7Induces apoptosis
5hHer2204Significant anti-cancer effects

This table summarizes key findings related to various derivatives' activities against specific kinases.

Case Studies

Case Study: Inhibition of PAK4
A study focused on the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives aimed at inhibiting PAK4. Compound 5n was particularly noted for its high potency (IC50 = 2.7 nM) and was shown to induce apoptosis in MV4-11 cells through G0/G1 phase arrest and modulation of PAK4 phosphorylation .

Case Study: VEGFR-2 Inhibition
Another study synthesized a series of compounds targeting VEGFR-2 and assessed their cytotoxicity in A431 cells. The results indicated that certain derivatives could effectively inhibit cell proliferation while also demonstrating moderate inhibition of other receptor tyrosine kinases .

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUNPBTVMTZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.